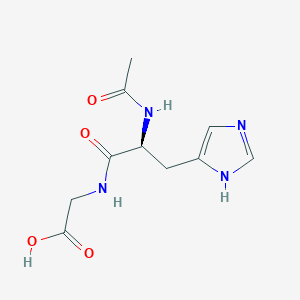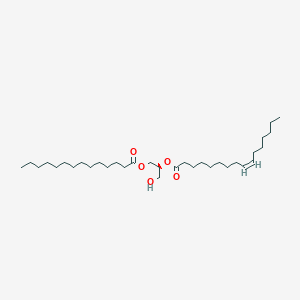
1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their pleasant fragrances. This compound is characterized by its long hydrocarbon chains and ester functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate typically involves esterification reactions. One common method is the reaction between an alcohol and a carboxylic acid in the presence of an acid catalyst. For this compound, the alcohol component is 1-hydroxy-3-(tetradecanoyloxy)propan-2-ol, and the carboxylic acid component is hexadec-9-enoic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and cosmetic products due to its ester functional groups.
Mecanismo De Acción
The mechanism of action of (S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release fatty acids and alcohols, which may interact with cellular membranes and enzymes. These interactions can modulate various biological processes, such as inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl oleate: An ester of ethanol and oleic acid, commonly used as a solvent and in pharmaceuticals.
Methyl palmitate: An ester of methanol and palmitic acid, used in biodiesel production and cosmetics.
Glyceryl monostearate: An ester of glycerol and stearic acid, used as an emulsifier in food and cosmetics.
Uniqueness
(S,Z)-1-Hydroxy-3-(tetradecanoyloxy)propan-2-yl hexadec-9-enoate is unique due to its specific combination of long hydrocarbon chains and ester functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C33H62O5 |
|---|---|
Peso molecular |
538.8 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C33H62O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,31,34H,3-12,14,16-30H2,1-2H3/b15-13-/t31-/m0/s1 |
Clave InChI |
SSKSBJYFDDMVGX-QDPLMGLHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



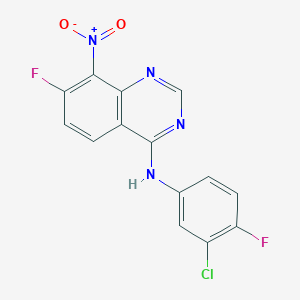
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
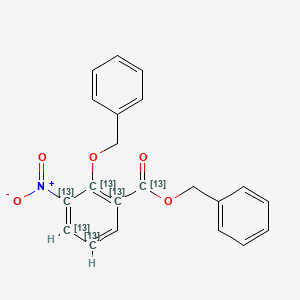
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
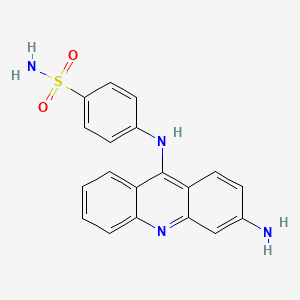
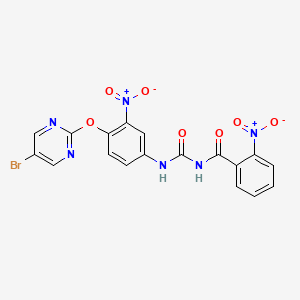
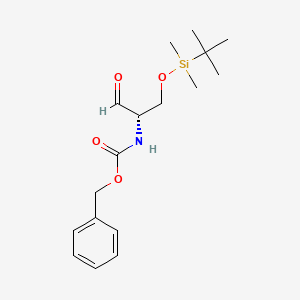
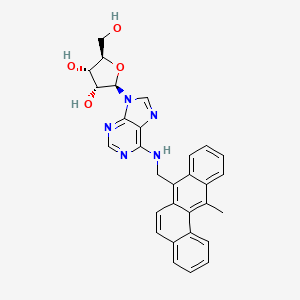
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
